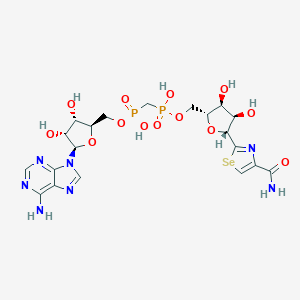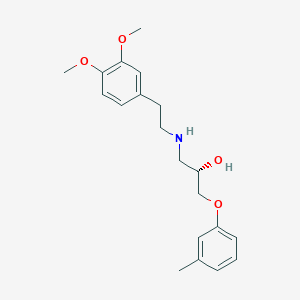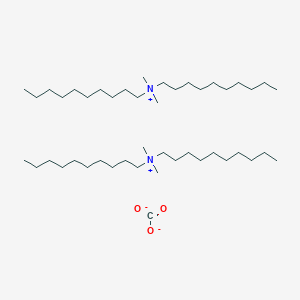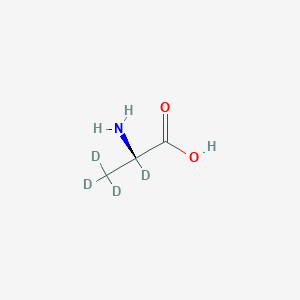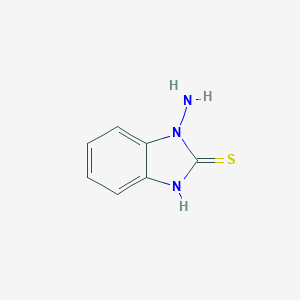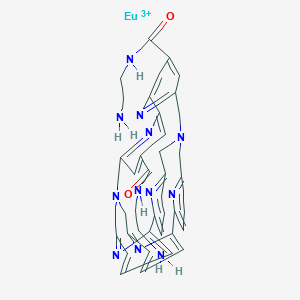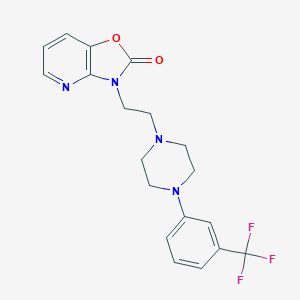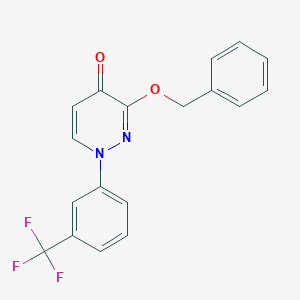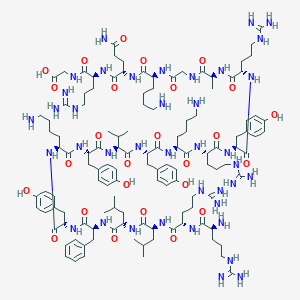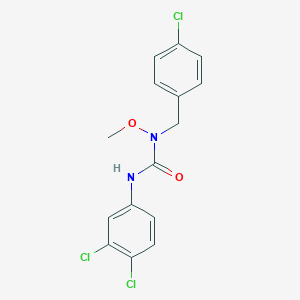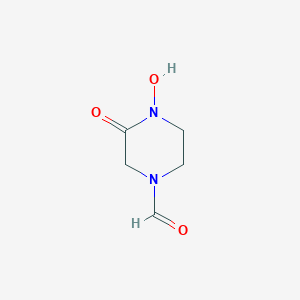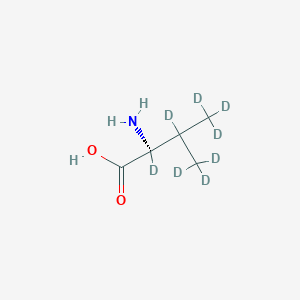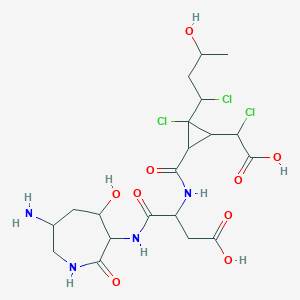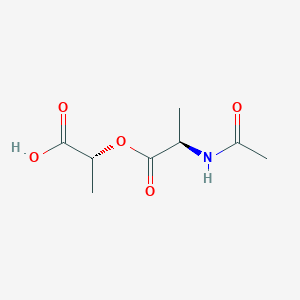![molecular formula C7H11BrO4 B137021 Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) CAS No. 146499-97-0](/img/structure/B137021.png)
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "S-3-ethyl-2-bromomalate" and has a molecular formula of C8H11BrO4.
作用機序
The mechanism of action of S-3-ethyl-2-bromomalate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain reactions, leading to the formation of new carbon-carbon bonds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of S-3-ethyl-2-bromomalate. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
One of the main advantages of S-3-ethyl-2-bromomalate is its high purity and stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability can be a significant limitation for researchers.
将来の方向性
There are several future directions for research on S-3-ethyl-2-bromomalate. One potential area of study is the development of new synthetic routes for the compound, which could lead to more cost-effective production methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, investigations into the potential toxicity and environmental impact of S-3-ethyl-2-bromomalate are also necessary to ensure its safe use in research and industry.
合成法
The synthesis of S-3-ethyl-2-bromomalate can be achieved through a multi-step process involving the reaction of ethyl acetoacetate with bromine, followed by the addition of methyl magnesium bromide and subsequent reaction with diethyl oxalate. The final product is obtained through the hydrolysis of the diethyl ester.
科学的研究の応用
S-3-ethyl-2-bromomalate has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a chiral building block in the synthesis of biologically active compounds. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals.
特性
CAS番号 |
146499-97-0 |
|---|---|
製品名 |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI) |
分子式 |
C7H11BrO4 |
分子量 |
239.06 g/mol |
IUPAC名 |
(2S,3R)-2-bromo-3-methoxycarbonylpentanoic acid |
InChI |
InChI=1S/C7H11BrO4/c1-3-4(7(11)12-2)5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
InChIキー |
SIAVUPGLKOARFR-WHFBIAKZSA-N |
異性体SMILES |
CC[C@@H]([C@@H](C(=O)O)Br)C(=O)OC |
SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
正規SMILES |
CCC(C(C(=O)O)Br)C(=O)OC |
同義語 |
Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



